molecular formula C12H17N3O4 B8011968 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B8011968
M. Wt: 267.28 g/mol
InChI Key: MGBJBWMUELTVIN-UHFFFAOYSA-N
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Description

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl-protected azetidine ring and a pyrazole carboxylic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions.

    Protection of Azetidine Ring: The azetidine ring is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized separately through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of Azetidine and Pyrazole Rings: The protected azetidine ring is then coupled with the pyrazole ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the azetidine ring, where the Boc group can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free azetidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products Formed

The major products formed from these reactions include various substituted azetidine and pyrazole derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The azetidine ring and pyrazole moiety contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid
  • 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid
  • 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid

Uniqueness

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of both the azetidine and pyrazole rings allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-9(7-14)15-5-8(4-13-15)10(16)17/h4-5,9H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJBWMUELTVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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